

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride properties

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Compound of Interest

Compound Name: *2-fluorocyclopropan-1-amine hydrochloride*

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An In-Depth Technical Guide to (1S,2R)-**2-fluorocyclopropan-1-amine Hydrochloride**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and conformationally restricted scaffolds into drug candidates is a cornerstone of rational design. The fluorocyclopropylamine motif, particularly the (1S,2R)-**2-fluorocyclopropan-1-amine hydrochloride** salt, has emerged as a building block of significant interest. The cyclopropane ring, as the smallest carbocycle, imparts a rigid, three-dimensional structure that can precisely orient substituents towards their biological targets, often improving binding affinity and reducing entropic penalties upon binding.

The addition of a fluorine atom, the most electronegative element, introduces profound electronic effects that can modulate a molecule's physicochemical properties. These modulations include lowering the pKa of nearby amines, enhancing metabolic stability by blocking sites of oxidation, and altering non-covalent interactions within a protein binding pocket.^[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the properties, synthesis, reactivity, and applications of (1S,2R)-**2-fluorocyclopropan-1-amine hydrochloride**.

Part 1: Physicochemical and Structural Properties

The unique stereoelectronic properties of this compound are derived from the interplay between the strained cyclopropane ring and the inductive effects of the fluorine substituent.

Compound Identification and Physical Properties

Accurate identification and understanding of the basic physical characteristics are fundamental for the effective use of this reagent.

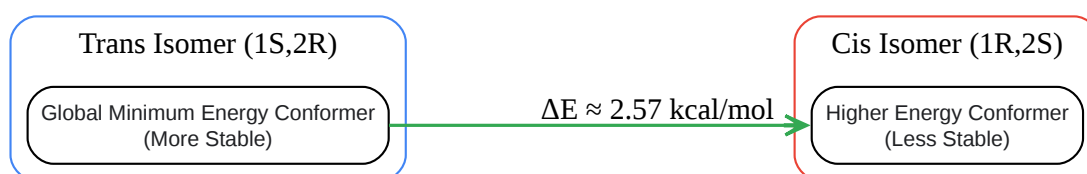
Identifier	Value	Reference
IUPAC Name	(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride	[2]
CAS Number	141042-20-8	[3]
Molecular Formula	C ₃ H ₇ ClFN	[3][4]
Molecular Weight	111.55 g/mol	[3][4]
InChI Key	DYTNTYHQHKPQEX-MUWMCQJSSA-N	[2]
SMILES	<chem>N[C@@H]1--INVALID-LINK--C1.[H]Cl</chem>	[3][5]
Physical Form	White to yellow solid	[6]
Purity	Typically ≥97%	[2][3]
Storage	Inert atmosphere, 2-8°C or Room temperature, keep dry and cool	[3]

Structural and Conformational Analysis

The (1S,2R) stereochemistry designates a trans relationship between the fluorine atom and the amine group on the cyclopropane ring. This specific arrangement has significant implications for the molecule's shape and electronic distribution. Computational studies on 2-fluorocyclopropylamines reveal that the conformational preferences are governed by stereoelectronic effects, primarily hyperconjugation.[1] The interaction between the C-F bond and the nitrogen lone pair, as well as adjacent C-C bonds, dictates the rotational profile of the

amino group. The trans isomer is identified as the global minimum conformer, being more stable than its cis counterpart.[1] This inherent stability and defined conformation are critical assets in drug design, allowing for more predictable interactions with target proteins.

Relative stability of trans vs. cis-2-fluorocyclopropylamine.



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Relative stability of trans vs. cis-2-fluorocyclopropylamine.

Spectroscopic Characterization

Unambiguous characterization relies on standard analytical techniques. The hydrochloride salt is typically analyzed as the free base after a basic workup or directly, though protonation can shift amine-adjacent signals.

Technique	Expected Observations
^1H NMR	Complex multiplets for the cyclopropyl protons (CH , CH_2), significantly influenced by geminal and vicinal couplings with each other and with the ^{19}F nucleus. A broad singlet for the amine protons (NH_2), which may exchange with D_2O .
^{13}C NMR	Three distinct signals for the cyclopropyl carbons. The carbon bearing the fluorine (C-F) will appear as a doublet with a large ^1JCF coupling constant. The carbon bearing the amine (C-N) and the CH_2 carbon will also show smaller C-F couplings.
^{19}F NMR	A single resonance, which will be a complex multiplet due to couplings with the vicinal and geminal protons on the cyclopropane ring.
Mass Spec (ESI+)	The protonated molecule $[\text{M}+\text{H}]^+$ is expected at m/z corresponding to the free base ($\text{C}_3\text{H}_6\text{FN}$), approximately 76.05.

Protocol: NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve 5-10 mg of (1S,2R)-**2-fluorocyclopropan-1-amine hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d_6 or D_2O). For free-base analysis, dissolve the hydrochloride salt in water, basify with NaHCO_3 solution, extract with an organic solvent (e.g., CH_2Cl_2), dry over Na_2SO_4 , and evaporate to obtain the free amine for dissolution in CDCl_3 .
- **^1H NMR Acquisition:** Acquire a standard proton spectrum. Note the complex splitting patterns in the 0.5-4.0 ppm region characteristic of the cyclopropyl ring.
- **^{19}F NMR Acquisition:** Acquire a proton-decoupled ^{19}F spectrum to identify the fluorine chemical shift. Then, acquire a proton-coupled spectrum to observe the H-F coupling constants, which are crucial for structural confirmation.

- 2D NMR (COSY, HSQC): For unambiguous assignment, acquire a ^1H - ^1H COSY spectrum to establish proton connectivity and a ^1H - ^{13}C HSQC spectrum to correlate protons with their directly attached carbons.

Part 2: Synthesis and Manufacturing

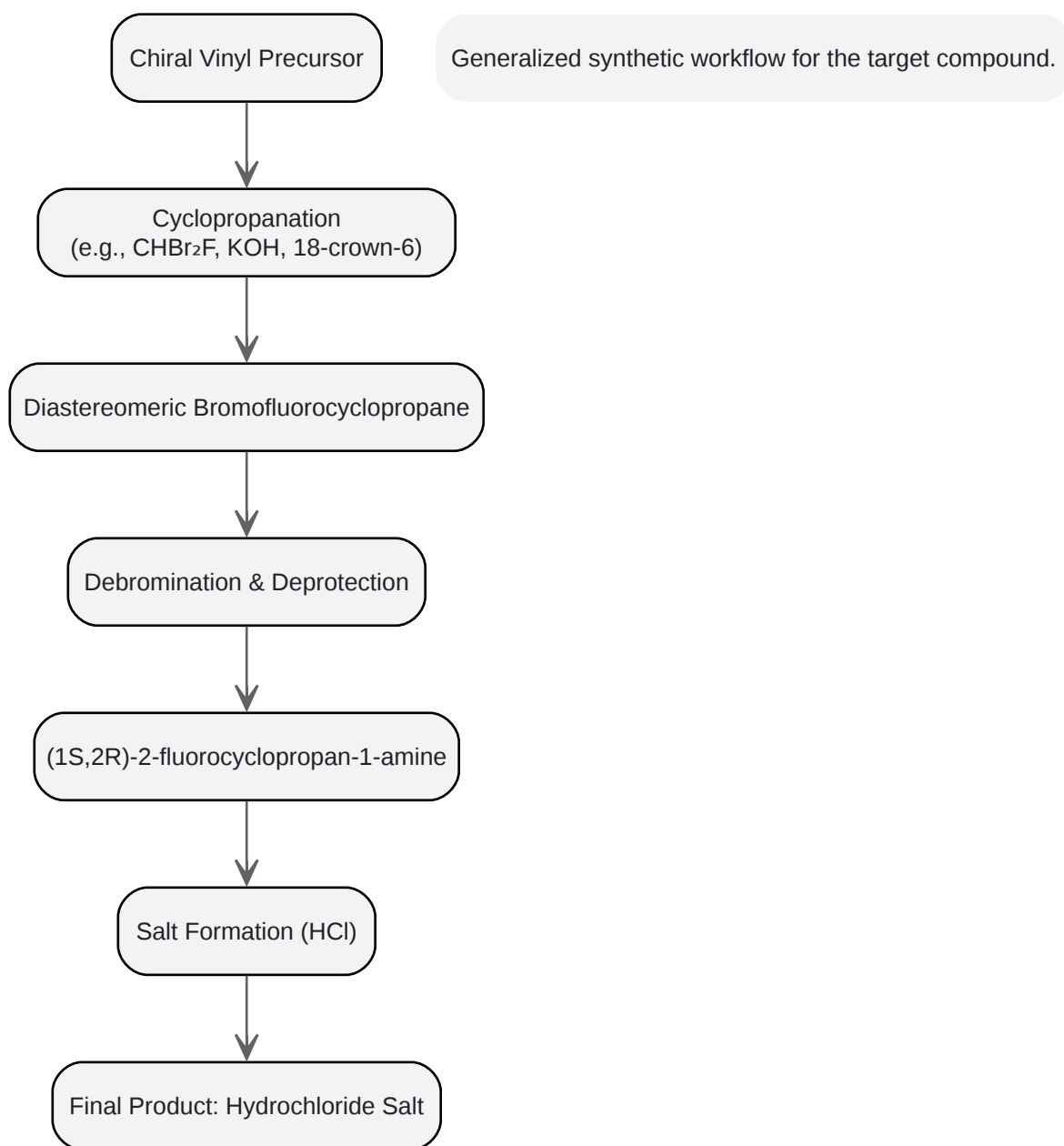
The synthesis of enantiomerically pure 2-fluorocyclopropylamines is a non-trivial challenge, requiring stereocontrolled methods. Several strategies have been developed, often involving the diastereoselective or enantioselective cyclopropanation of a suitable precursor.

Overview of Synthetic Strategies

The most common approaches involve the creation of the fluorocyclopropane ring on a chiral substrate or through asymmetric catalysis. A representative strategy involves the cyclopropanation of a vinyl-containing intermediate with a fluorinated carbene source, followed by deprotection and resolution steps.

A multi-step synthesis for a related tosylate salt has been detailed in the patent literature, providing a blueprint for production.^[7] The key steps often include:

- Precursor Synthesis: Construction of a chiral vinyl-containing molecule.
- Cyclopropanation: Reaction with a fluorocarbene precursor, such as dibromofluoromethane under phase-transfer conditions, to form a bromofluorocyclopropane derivative.^{[7][8]}
- Reduction/Deprotection: Removal of the bromine atom (e.g., with Raney Ni) and subsequent cleavage of protecting groups to liberate the amine.^[8]
- Salt Formation: Reaction with hydrochloric acid to yield the final, stable hydrochloride salt.



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Generalized synthetic workflow for the target compound.

Experimental Protocol: Stereoselective Cyclopropanation

This protocol is a representative example based on published methodologies and should be adapted and optimized for specific laboratory conditions.^{[7][8]}

Objective: To synthesize a bromofluorocyclopropane precursor via phase-transfer catalyzed cyclopropanation.

- **Reactor Setup:** To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the chiral vinyl precursor (1.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) in dichloromethane (CH_2Cl_2).
- **Reagent Addition:** Add a saturated aqueous solution of potassium hydroxide (KOH). Cool the vigorously stirred biphasic mixture to 0°C .
- **Carbene Generation:** Slowly add dibromofluoromethane (2.0 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C . The causality here is critical: slow addition prevents uncontrolled exotherms and minimizes side reactions. The KOH deprotonates the dibromofluoromethane to generate the bromofluorocarbene in situ, which is then transferred to the organic phase by the catalyst to react with the vinyl group.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
- **Workup and Purification:** Once complete, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4). Concentrate the solvent in vacuo. The resulting crude product is a mixture of diastereomers. This self-validating system requires characterization (e.g., by ^{19}F NMR) to determine the diastereomeric ratio. Purify the desired diastereomer by column chromatography on silica gel.

Part 3: Chemical Reactivity and Handling

Reactivity Profile

The primary reactive site is the amine group, which functions as a nucleophile and a base. Its basicity, however, is significantly attenuated by the electron-withdrawing effect of the adjacent fluorine atom. The pK_a of the conjugate acid of trans-2-fluorocyclopropylamine is lower than that of unsubstituted cyclopropylamine.^[1] This reduced basicity is an important feature in drug design, as it can decrease interactions with off-target biological polyanions and improve oral bioavailability. The amine readily undergoes standard transformations such as acylation to form amides, reductive amination, and alkylation, making it a versatile handle for library synthesis.

Safety and Handling Protocol

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is classified as a hazardous substance.

[2] Adherence to strict safety protocols is mandatory.

Hazard Class	Code	Statement
GHS Pictogram	GHS07	Harmful
Signal Word	Warning	
Hazard Statements	H302	Harmful if swallowed
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	

Step-by-Step Handling Procedure:

- Engineering Controls: Handle the solid only in a certified chemical fume hood to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
- Dispensing: When weighing and transferring the solid, use anti-static spatulas and a weigh boat within the fume hood. Avoid creating dust.
- Spill Response: In case of a spill, decontaminate the area with a suitable absorbent material. Do not use combustible materials. Place waste in a sealed container for hazardous waste disposal.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.

Part 4: Application in Medicinal Chemistry and Drug Development

The title compound is a valuable building block for introducing the fluorocyclopropyl moiety, which acts as a unique bioisostere and a conformational constraint tool.

Role in Drug Design

The rigid cyclopropane scaffold reduces the number of accessible conformations of a molecule. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency. The fluorine atom can engage in favorable hydrogen bonds or dipole-dipole interactions while simultaneously enhancing metabolic stability.

Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors In the development of reversible inhibitors for Btk, a key target in autoimmune diseases, cyclopropyl amide groups have been used as isosteres to occupy lipophilic pockets in the enzyme's active site.^[9] The specific stereochemistry of substituents on the cyclopropane ring, such as a fluorine atom, can be tuned to optimize potency and selectivity against other kinases, thereby improving the safety profile of the drug candidate.^[9]

Case Study: Serotonin Receptor (5-HT) Agonists Fluorinated cyclopropane derivatives have been successfully designed as potent and selective agonists for the 5-HT_{2C} receptor, a target for treating central nervous system disorders.^[10] The introduction of this moiety was a key step in achieving the desired pharmacological profile while avoiding agonism at the related 5-HT_{2B} receptor, which is associated with cardiac valvulopathy.^[10]

Conceptual binding interactions of the title moiety.

Conclusion

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is more than just a chemical reagent; it is a sophisticated tool for molecular engineering in drug discovery. Its well-defined stereochemistry, conformational rigidity, and the powerful electronic influence of the fluorine atom provide medicinal chemists with a unique building block to address challenges in potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties,

synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

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